molecular formula C18H19N3OS B2705035 benzo[b]thiophen-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034610-31-4

benzo[b]thiophen-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Cat. No. B2705035
CAS RN: 2034610-31-4
M. Wt: 325.43
InChI Key: QEHBUQAVENAADT-UHFFFAOYSA-N
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Description

“Benzo[b]thiophen-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Anticancer Potential

A series of novel thiophene-containing 1,3-diarylpyrazole derivatives, including compounds structurally related to benzo[b]thiophen-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone, have been synthesized and evaluated for their anticancer activity. These compounds have demonstrated significant inhibitory effects on the growth of various human cancer cell lines, such as MCF7, MDA-MB-231, HeLa, Raji, and HL60. In particular, compounds with benzyl-piperidin-1-yl and trifluoromethylphenyl piperazine groups have shown potent activity against Raji and HL60 cancer cell lines, suggesting their potential for further development as anticancer agents (Inceler, Yılmaz, & Baytas, 2013).

Synthesis and Evaluation of Pyrazoline Derivatives for HepG-2 Cell Line

Another study focused on synthesizing and evaluating novel pyrazoline derivatives for cytotoxic effects on HepG-2 (human liver hepatocellular carcinoma cell line) and primary hepatocytes. Among the synthesized compounds, a derivative closely related to the compound of interest showed a notable inhibitory effect on HepG-2 cells with low cytotoxicity against primary hepatocytes, indicating its promise as an anticancer drug candidate (Xu et al., 2017).

Broad Pharmacological Properties

Benzo[b]thiophene derivatives have been synthesized and characterized, revealing a wide spectrum of pharmacological properties. This includes antibacterial, antifungal, and anti-inflammatory activities, demonstrating the versatile therapeutic potential of these compounds. The research indicates that benzo[b]thiophene molecules, including those structurally similar to this compound, can serve as important tools in synthetic medicinal chemistry for the development of new therapeutic agents (Isloor, Kalluraya, & Pai, 2010).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “benzo[b]thiophen-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone” is not available in the sources .

Future Directions

The future directions for research on “benzo[b]thiophen-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields, such as medicinal chemistry, could be investigated .

properties

IUPAC Name

1-benzothiophen-2-yl-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-20-10-8-15(19-20)14-6-4-9-21(12-14)18(22)17-11-13-5-2-3-7-16(13)23-17/h2-3,5,7-8,10-11,14H,4,6,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHBUQAVENAADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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